PPIase-Parvulin Inhibitor
PPIase-Parvulin Inhibitor
Peptidyl-prolyl isomerases (PPIases) assist in the folding of newly-synthesized proteins, regulating the stability, localization, and activity of mature proteins. PPIase-Parvulin Inhibitor is a cell-permeable inhibitor of the PPIases Pin1 and Pin4 (IC50s = 1.5 and 1.0 µM, respectively), interacting with the PPIase domain. It blocks the proliferation of cancer cells that overexpress Pin1 and Pin4 (IC50 range = 2-5 µM), and similarly inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1-/- MEFs. PPIase-Parvulin Inhibitor does not inhibit topoisomerase I or bind DNA. Also referred to as PiB, this compound is commonly used to determine the role of Pin1 in regulating various substrates and cellular functions.
Brand Name:
Vulcanchem
CAS No.:
64005-90-9
VCID:
VC0005521
InChI:
InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
SMILES:
CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Molecular Formula:
C22H18N2O8
Molecular Weight:
438.4 g/mol
PPIase-Parvulin Inhibitor
CAS No.: 64005-90-9
Cat. No.: VC0005521
Molecular Formula: C22H18N2O8
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Peptidyl-prolyl isomerases (PPIases) assist in the folding of newly-synthesized proteins, regulating the stability, localization, and activity of mature proteins. PPIase-Parvulin Inhibitor is a cell-permeable inhibitor of the PPIases Pin1 and Pin4 (IC50s = 1.5 and 1.0 µM, respectively), interacting with the PPIase domain. It blocks the proliferation of cancer cells that overexpress Pin1 and Pin4 (IC50 range = 2-5 µM), and similarly inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1-/- MEFs. PPIase-Parvulin Inhibitor does not inhibit topoisomerase I or bind DNA. Also referred to as PiB, this compound is commonly used to determine the role of Pin1 in regulating various substrates and cellular functions. |
|---|---|
| CAS No. | 64005-90-9 |
| Molecular Formula | C22H18N2O8 |
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate |
| Standard InChI | InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 |
| Standard InChI Key | WNKQGFNIIHNGQM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O |
| Canonical SMILES | CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O |
| Appearance | Assay:≥95%A crystalline solid |
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